![molecular formula C23H21BrN2O4 B5762565 N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide), commonly known as BBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological and medicinal research. BBM is a derivative of 2-methoxybenzamide and has a molecular weight of 460.33 g/mol.
Mechanism of Action
The mechanism of action of BBM is not fully understood. However, it has been suggested that BBM exerts its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and cell division. BBM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. BBM has been suggested to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and by modulating the activity of immune cells.
Biochemical and Physiological Effects:
BBM has been shown to have several biochemical and physiological effects. BBM has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. BBM has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BBM has been suggested to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and by modulating the activity of immune cells.
Advantages and Limitations for Lab Experiments
BBM has several advantages for lab experiments. BBM is readily available and can be synthesized in large quantities. BBM has been shown to exhibit potent anticancer activity and has potential as a lead compound for the development of new anticancer drugs. BBM has also been shown to have anti-inflammatory activity and has potential as an anti-inflammatory agent. However, BBM also has some limitations. BBM has not been extensively studied in vivo and its toxicity profile is not well understood. BBM has also been shown to exhibit cytotoxicity towards normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on BBM. Further studies are needed to fully understand the mechanism of action of BBM. In vivo studies are needed to determine the toxicity profile of BBM and its potential as a therapeutic agent. BBM can be modified to improve its efficacy and reduce its toxicity. BBM can also be used as a lead compound for the development of new drugs with improved anticancer and anti-inflammatory activity.
Synthesis Methods
BBM can be synthesized by the condensation reaction between 4-bromobenzaldehyde and 2-methoxybenzamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure BBM.
Scientific Research Applications
BBM has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. BBM has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BBM has also been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system. BBM has been used in drug discovery as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
properties
IUPAC Name |
N-[(4-bromophenyl)-[(2-methoxybenzoyl)amino]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4/c1-29-19-9-5-3-7-17(19)22(27)25-21(15-11-13-16(24)14-12-15)26-23(28)18-8-4-6-10-20(18)30-2/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXSPVKSKOHEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)
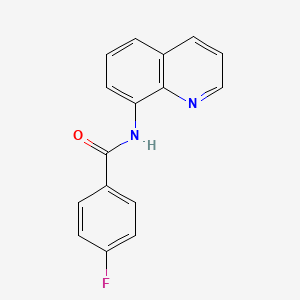
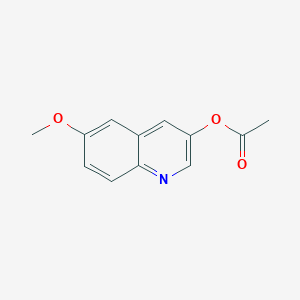
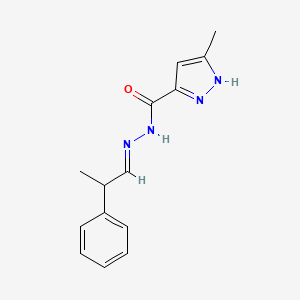
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
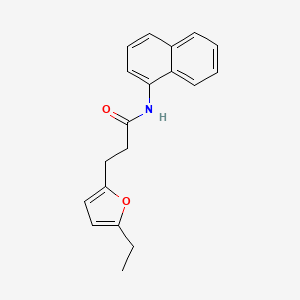
![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)
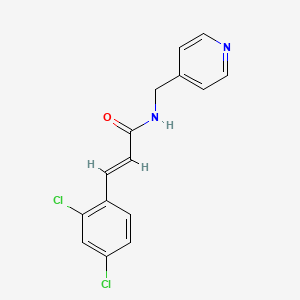

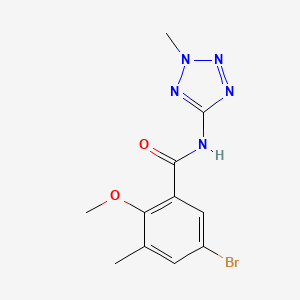
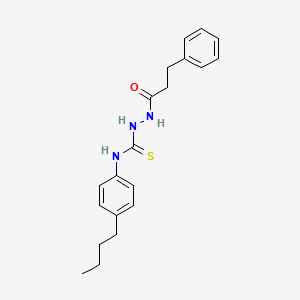
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)
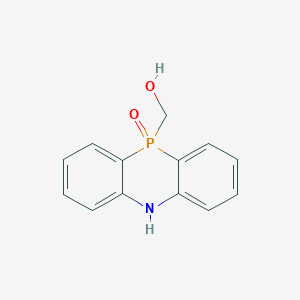
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)